

# Efficacy of BRL-42715 against extendedspectrum β-lactamases (ESBLs)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BRL-42715 |           |
| Cat. No.:            | B15564214 | Get Quote |

# BRL-42715: A Potent Inhibitor of Extended-Spectrum β-Lactamases

A comparative analysis of **BRL-42715** reveals its superior efficacy in combating a wide array of extended-spectrum  $\beta$ -lactamases (ESBLs) when benchmarked against other established  $\beta$ -lactamase inhibitors. This guide provides an in-depth comparison, supported by experimental data, for researchers, scientists, and drug development professionals.

Extended-spectrum  $\beta$ -lactamases are enzymes produced by certain bacteria that confer resistance to a broad spectrum of  $\beta$ -lactam antibiotics, posing a significant challenge in clinical practice. **BRL-42715**, a novel penem  $\beta$ -lactamase inhibitor, has demonstrated exceptional potency against these enzymes.

## **Comparative Efficacy Against ESBLs**

BRL-42715 exhibits significantly greater inhibitory activity against a wide range of β-lactamases, including plasmid-mediated TEM, SHV, and OXA types, as well as chromosomally mediated enzymes, compared to conventional inhibitors like clavulanic acid, sulbactam, and tazobactam.[1][2][3] Notably, the concentration of BRL-42715 required to inhibit 50% of the activity (IC50) of most β-lactamase enzymes is remarkably low, often less than 0.01  $\mu$ g/mL, which is 10- to 100-fold lower than that of other inhibitors.[1] Against cephalosporinases produced by Enterobacteriaceae, BRL-42715 demonstrated IC50 values of less than 0.004 mg/L, establishing it as a highly efficient inhibitor.[4]



**Quantitative Comparison of Inhibitory Activity** 

| β-Lactamase<br>Inhibitor | Target Enzymes                                                                                    | Reported IC50<br>Values                                                               | Key Findings                                                                                                              |
|--------------------------|---------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| BRL-42715                | Broad range of plasmid and chromosomally mediated β-lactamases (TEM, SHV, OXA, cephalosporinases) | < 0.01 μg/mL for most<br>β-lactamases[1]; <<br>0.004 mg/L for<br>cephalosporinases[4] | 10- to 100-fold more potent than other inhibitors.[1] Effectively potentiates the activity of β-lactam antibiotics.[1][2] |
| Clavulanic Acid          | Primarily Class A β-<br>lactamases (e.g.,<br>TEM, SHV)                                            | Higher than BRL-<br>42715                                                             | Less effective against<br>cephalosporinases<br>compared to BRL-<br>42715.[3][4]                                           |
| Sulbactam                | Primarily Class A β-<br>lactamases                                                                | Higher than BRL-<br>42715                                                             | Generally lower potency than clavulanic acid and tazobactam.[3][4]                                                        |
| Tazobactam               | Extended-spectrum<br>Class A β-lactamases                                                         | Higher than BRL-<br>42715                                                             | Less effective against<br>cephalosporinases<br>compared to BRL-<br>42715.[3][4]                                           |

### **Potentiation of Antibiotic Activity**

A key measure of a  $\beta$ -lactamase inhibitor's efficacy is its ability to restore the activity of  $\beta$ -lactam antibiotics against resistant bacteria. In the presence of **BRL-42715**, the Minimum Inhibitory Concentrations (MICs) of antibiotics like amoxicillin against  $\beta$ -lactamase-producing Gram-negative bacteria are significantly reduced. For instance, the MIC50 of amoxicillin for 412  $\beta$ -lactamase-producing members of the Enterobacteriaceae family dropped from >128  $\mu$ g/mL to 2  $\mu$ g/mL in the presence of just 1  $\mu$ g/mL of **BRL-42715**.[1] This demonstrates a potent synergistic effect that restores the antibiotic's bactericidal capabilities.[5]

### **Mechanism of Action**







Kinetic studies reveal that **BRL-42715** acts as a rapid and efficient inactivator of active-site serine  $\beta$ -lactamases.[6] The inhibition mechanism for most enzymes involves a 1:1 stoichiometric binding.[6] Upon interaction with the  $\beta$ -lactamase, **BRL-42715** forms a stable acyl-enzyme intermediate, which then undergoes a rearrangement to a dihydrothiazepine derivative, leading to the inactivation of the enzyme.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Kinetic and physical studies of beta-lactamase inhibition by a novel penem, BRL 42715 -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. [bio-protocol.org]
- 3. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of the beta-lactamase inhibitor BRL 42715 against cephalosporinases produced by Enterobacteriaceae PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy of BRL-42715 against extended-spectrum β-lactamases (ESBLs)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564214#efficacy-of-brl-42715-against-extended-spectrum-lactamases-esbls]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com